Cas no 161282-95-7 (31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy-)

31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy- structure
161282-95-7 structure
Product Name:31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy-
N.o CAS:161282-95-7
MF:C11H12O4
MW:208.210583686829
CID:136672
PubChem ID:697594
Update Time:2025-04-19

31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy- Propriedades químicas e físicas

Nomes e Identificadores

    • 31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy-
    • 31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacyc...
    • 31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,
    • 25,26-bis-O-(diethoxyphosphoryl)calix[4]arene
    • 25,27-bis(diethoxyphosphonoxy)-26,28-dihydroxycalix[4]arene
    • 25,27-bis-O-(diethoxyphosphoryl)calixarene
    • 25,27-dimethoxycalix[4]arene-crown-6
    • 25,27-dimethoxycalix< 4> arene-crown-6
    • O,O-BIS(DIETHOXYPHOSPHORYL)CALIX[4]ARENE
    • TIMTEC-BB SBB000471
    • RARECHEM BK HC T324
    • TRANS-2,5-DIMETHOXYCINNAMIC ACID
    • 3-(2,5-DIMETHOXYPHENYL)-2-PROPENOIC ACID
    • AKOS BBS-00007757
    • OTAVA-BB BB0109770774
    • 1,3-Dimethoxycalix[4]arenecrown-6, 99+%
    • ACon1_002358
    • 3-(2,5-Dimethoxyphenyl)acrylic acid
    • SR-01000597139-1
    • W-108789
    • MEGxp0_001746
    • CHEBI:166652
    • D1972
    • 161282-95-7
    • Z57040478
    • AMY3766
    • Cinnamic acid, 2,5-dimethoxy-, trans-
    • NCGC00169921-01
    • 2,5-Dimethoxycinnamic acid
    • 2',5'-Dimethoxycinnamic acid
    • SCHEMBL529637
    • 3-(1,4-dimethoxybenzen-2-yl)prop-2E-enoic acid
    • MFCD00004378
    • AKOS000119864
    • AS-11998
    • EN300-17801
    • 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)-
    • HMS1648D01
    • AC-10328
    • BENZYLBUTANEDIOICACIDANHYDRIDE
    • (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid
    • SR-01000597139
    • BRD-K27830747-001-01-0
    • 38489-74-6
    • (2E)-3-(2,5-Dimethoxyphenyl)-2-propenoic acid
    • 10538-51-9
    • 2,5-Dimethoxycinnamicacid
    • 3(1,4-dimethoxybenzene-2-yl)prop-2E-enoic acid
    • EN300-367326
    • InChI=1/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3
    • (E)-3-(2,5-Dimethoxyphenyl)acrylic acid
    • CS-W015224
    • 2,5-Dimethoxycinnamic acid, predominantly trans, 99%
    • (E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid
    • 2,5-Dimethoxycinnamic acid, predominantly trans
    • 90D11933-71FC-4DE6-9A98-08A4D0359C35
    • Q63409132
    • F0722-1515
    • (2E)-3-(2,5-dimethoxyphenyl)acrylic acid
    • LS-13946
    • EINECS 234-114-9
    • Inchi: 1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+
    • Chave InChI: JPQWWJZORKTMIZ-ZZXKWVIFSA-N
    • SMILES: O(C)C1C=CC(=CC=1/C=C/C(=O)O)OC

Propriedades Computadas

  • Massa Exacta: 208.07355886g/mol
  • Massa monoisotópica: 208.07355886g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 237
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.8
  • Superfície polar topológica: 55.8Ų

Propriedades Experimentais

  • Cor/Forma: 无可用
  • Densidade: 1.0519 (rough estimate)
  • Ponto de Fusão: 147-150 °C
  • Ponto de ebulição: 639.89°C (rough estimate)
  • Índice de Refracção: 1.6000 (estimate)
  • PSA: 55.76000
  • LogP: 1.80160
  • Solubilidade: 无可用

31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy- Informações de segurança

  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: 37/39-26
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38

31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin,6,7,9,10,12,13,15,16,18,19-decahydro-32,35-dimethoxy- Literatura Relacionada

Fornecedores recomendados
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente